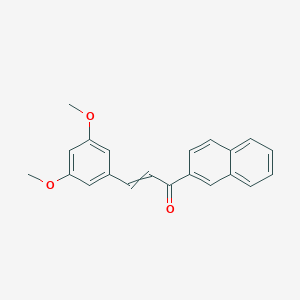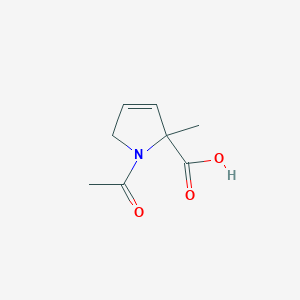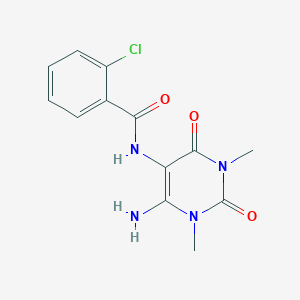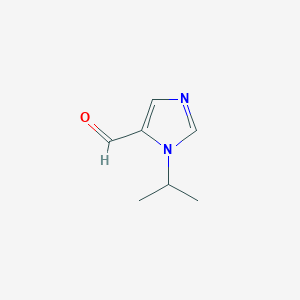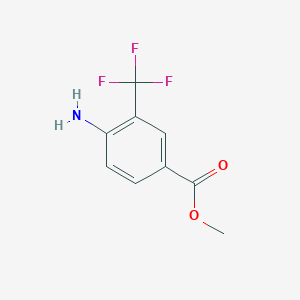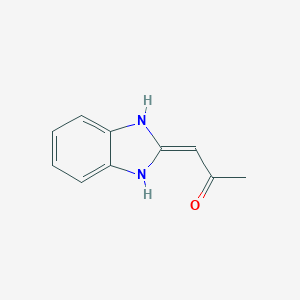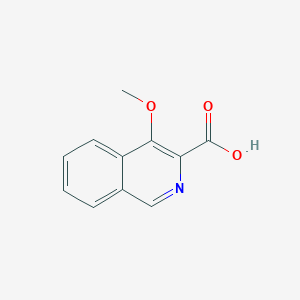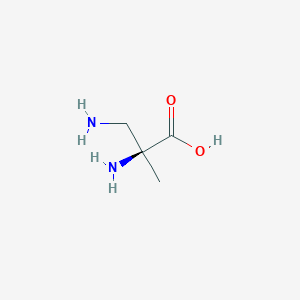
L-Alanine, 3-amino-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-D-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-D-alanine can be achieved through several methods. One common approach involves the reaction of alanine with formaldehyde and ammonium chloride under acidic conditions. This reaction results in the formation of the desired compound through a Mannich-type reaction. Another method involves the use of reductive amination, where alanine is reacted with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-D-alanine can be scaled up using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-(Aminomethyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-D-alanine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a substrate for enzymes, participating in catalytic reactions that drive metabolic processes .
Comparison with Similar Compounds
2-(Aminomethyl)-D-alanine can be compared with other similar compounds, such as:
2-(Aminomethyl)-L-alanine: The L-isomer of the compound, which has different stereochemistry and biological activity.
2-(Aminomethyl)pyridine: A compound with a similar structure but different functional groups and reactivity.
2-(Aminomethyl)indole: Another structurally related compound with distinct chemical properties and applications
Properties
CAS No. |
170384-23-3 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S)-2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
BJVNVLORPOBATD-BYPYZUCNSA-N |
SMILES |
CC(CN)(C(=O)O)N |
Isomeric SMILES |
C[C@](CN)(C(=O)O)N |
Canonical SMILES |
CC(CN)(C(=O)O)N |
Synonyms |
L-Alanine, 3-amino-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)

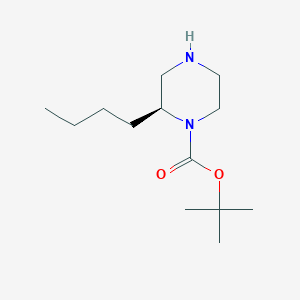
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)
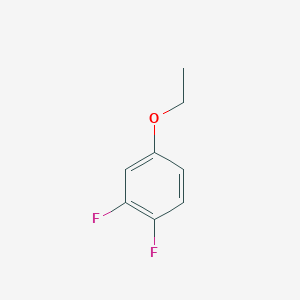
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
